7,17-dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene
Description
7,17-Dimethyl-6,16-dithiapentacyclo[11.7.0.0³,¹¹.0⁵,⁹.0¹⁵,¹⁹]icosa-nonaene is a highly complex polycyclic aromatic compound characterized by a pentacyclic framework incorporating sulfur atoms at positions 6 and 16, and methyl substituents at positions 7 and 15.
Properties
IUPAC Name |
7,17-dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14S2/c1-11-3-17-7-13-5-16-10-20-18(4-12(2)22-20)8-14(16)6-15(13)9-19(17)21-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJACFAPBXKLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC4=C(C=C5C=C(SC5=C4)C)C=C3C=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 2,6-dimethoxyanthracene with sulfur-containing reagents to form the dithiophene rings. The reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and sublimation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene exerts its effects is primarily through its electronic properties. The compound acts as a p-type semiconductor, facilitating the transport of holes in electronic devices. The molecular targets include the active sites in organic transistors, where it enhances charge mobility and stability. The pathways involved include the formation of π-π stacking interactions and the alignment of molecular orbitals to facilitate charge transfer .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 7,17-dimethyl-6,16-dithiapentacyclo[...]icosa-nonaene becomes evident when compared to related pentacyclic compounds. Below is a detailed analysis:
Structural Analogues with Heteroatom Variations
8,18-Dithia-1,4,11,14-tetraazapentacyclo[11.7.0.0³,¹¹.0⁵,⁹.0¹⁵,¹⁹]icosa-hexaene-10,20-dione
- Key Differences : Replaces two sulfur atoms with four nitrogen atoms (tetraaza) and introduces ketone groups at positions 10 and 20.
- Impact : The nitrogen-rich framework enhances polarity and hydrogen-bonding capacity, making it more soluble in polar solvents compared to the sulfur-only analogue. The ketone groups add electrophilic reactivity, enabling nucleophilic additions or reductions .
26,28-Dihydroxy-25,27-dimethoxypentacyclo[19.3.1.1³,⁹⁷.1⁵,¹⁵]octacosa-dodecaene-5,17-dicarboxaldehyde Key Differences: Features hydroxyl, methoxy, and aldehyde substituents instead of methyl and sulfur. Impact: The oxygen-based substituents increase hydrophilicity and redox activity (e.g., aldehyde groups participate in condensation reactions).
Functional Group and Substituent Comparisons
Physicochemical and Electronic Properties
- Electron Delocalization : The sulfur atoms in the target compound likely enhance π-electron delocalization compared to oxygen or nitrogen analogues, as sulfur’s larger atomic size and polarizability stabilize charge distribution. This could result in red-shifted absorbance spectra .
- Thermal Stability : Sulfur-containing aromatic systems often exhibit higher thermal stability due to strong C-S bonds and resonance stabilization. This contrasts with oxygenated analogues (e.g., ’s compound), where labile hydroxyl or aldehyde groups may reduce stability at elevated temperatures .
Biological Activity
7,17-Dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene is a complex organic compound characterized by its unique pentacyclic structure and the presence of sulfur atoms. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Structural Characteristics
- IUPAC Name : this compound
- Molecular Formula : C18H18S2
- Molecular Weight : 306.47 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | Solid |
| Melting Point | Not determined |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle progression.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Case Studies
-
Study on Anticancer Activity
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 cells.
- Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM.
-
Antimicrobial Efficacy
- Research conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of S. aureus and E. coli.
- The study highlighted its potential as a lead compound for developing new antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
